

# Introduction: The Strategic Importance of the Aminopyrazole Core

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(4-methoxyphenyl)-3-methyl-1*H*-pyrazol-5-amine

**Cat. No.:** B1598845

[Get Quote](#)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazole ring is one such "privileged structure," prized for its synthetic accessibility, favorable drug-like properties, and versatile role as a bioisostere.<sup>[1][2]</sup> Its derivatives are integral to a wide array of approved drugs, demonstrating efficacy as anti-inflammatory, analgesic, and antipsychotic agents.<sup>[3][4]</sup>

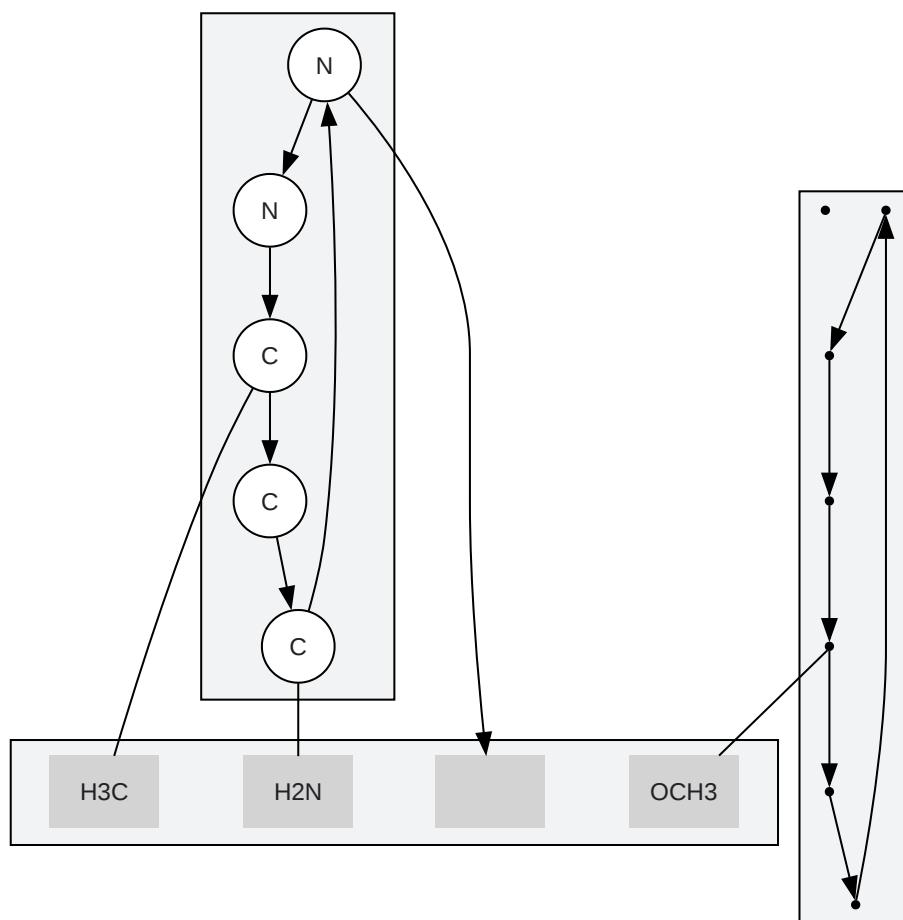
This guide focuses on a specific, highly valuable derivative: **1-(4-methoxyphenyl)-3-methyl-1*H*-pyrazol-5-amine** (henceforth referred to as PMPA), registered under CAS Number 91331-86-1. The strategic placement of a C5-amino group, an N1-aryl substituent, and a C3-methyl group makes PMPA a compelling starting point for library synthesis and a potent scaffold for targeting complex biological systems, most notably protein kinases.<sup>[5]</sup> As the altered activity of protein kinases is a central theme in oncology, the development of small molecule inhibitors has become a cornerstone of targeted cancer therapy.<sup>[2][5]</sup> This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of PMPA's synthesis, characterization, biological context, and experimental evaluation.

## PART 1: Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of PMPA is the first step in harnessing its potential. The molecule's structure is key to its function, influencing its reactivity, solubility, and

interactions with biological targets.

## Key Properties Summary


| Property          | Value                                            | Source              |
|-------------------|--------------------------------------------------|---------------------|
| CAS Number        | 91331-86-1                                       | <a href="#">[6]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O | <a href="#">[7]</a> |
| Molecular Weight  | 203.25 g/mol                                     | <a href="#">[7]</a> |
| Appearance        | Solid (predicted)                                | <a href="#">[7]</a> |

## Structural Analysis

The structure of PMPA features a five-membered pyrazole ring with three key substituents:

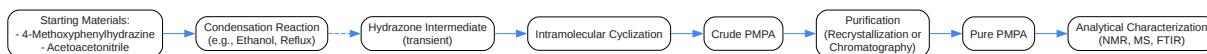
- N1-Aryl Group (4-methoxyphenyl): This group significantly influences the molecule's electronic properties and steric profile. It often serves to anchor the molecule within the hydrophobic pockets of enzyme active sites.
- C3-Methyl Group: A small alkyl group that can contribute to van der Waals interactions and fine-tune the molecule's orientation within a binding site.
- C5-Amino Group: This is arguably the most critical functional group for biological activity. As a hydrogen bond donor and acceptor, the primary amine can form crucial interactions with amino acid residues (e.g., glutamine, tyrosine) in the hinge region of protein kinases or the active sites of other enzymes like cyclooxygenase-2 (COX-2).[\[8\]](#)

The synthesis of N1-substituted pyrazoles can potentially lead to two different regioisomers. Therefore, unambiguous structural confirmation is not merely academic but essential for interpreting biological data. While advanced NMR techniques can provide strong evidence, single-crystal X-ray diffraction is the definitive method for structural analysis, as demonstrated for the closely related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: Chemical structure of **1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (PMPA)**.


## PART 2: Synthesis and Characterization

The synthesis of PMPA is rooted in established and reliable heterocyclic chemistry, making it an accessible scaffold for further derivatization.

### Synthetic Approach: The Knorr Pyrazole Synthesis Analogue

The most versatile and widely adopted method for constructing the 5-aminopyrazole core is the condensation of a  $\beta$ -ketonitrile with a hydrazine derivative.<sup>[10][11]</sup> This reaction proceeds via a well-understood mechanism involving the initial formation of a hydrazone intermediate,

followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon.[10]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of PMPA.

## Detailed Experimental Protocol: Synthesis of PMPA

This protocol is a representative method based on established literature procedures for analogous compounds.[10][12] Researchers should perform their own optimization.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to form a slurry.
- **Base Addition:** Add a mild base such as sodium acetate (1.1 eq) to the mixture and stir for 15 minutes at room temperature to liberate the free hydrazine.
- **Substrate Addition:** Add acetoacetonitrile (3-oxobutanenitrile) (1.0 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which may induce precipitation of the crude product.
- **Isolation:** Collect the crude solid by vacuum filtration and wash with cold water.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine**.

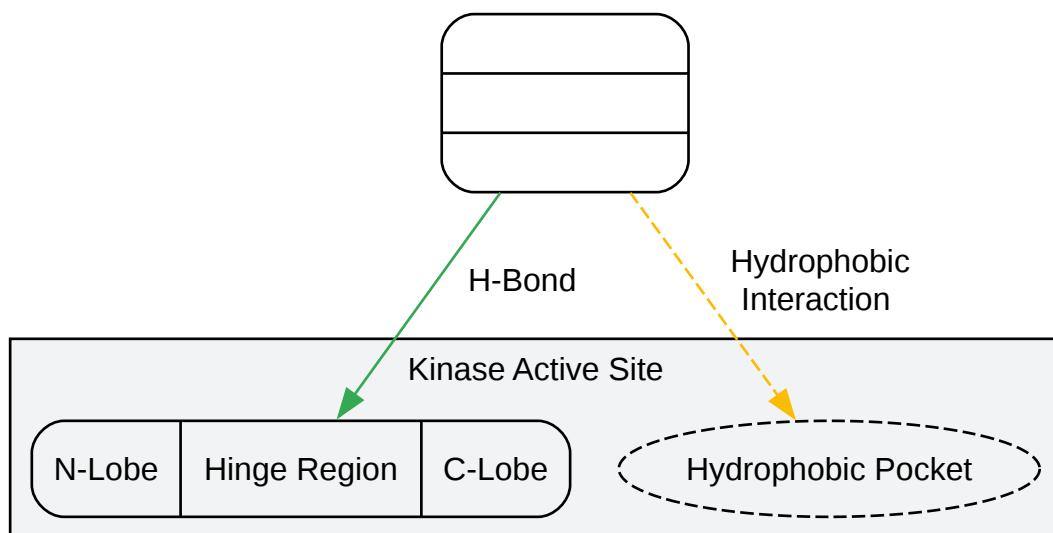
## Analytical Characterization Data (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized PMPA. Below are the expected analytical signatures based on data from structurally similar compounds.[13][14][15]

| Analysis            | Expected Results                                                                                                                                                                                    |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | $\delta$ (ppm): ~7.2-7.5 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H, Ar-H), ~5.5 (s, 1H, pyrazole-H), ~4.0-4.5 (br s, 2H, -NH <sub>2</sub> ), ~3.8 (s, 3H, -OCH <sub>3</sub> ), ~2.2 (s, 3H, -CH <sub>3</sub> ) |
| <sup>13</sup> C NMR | $\delta$ (ppm): ~160 (Ar-C-O), ~155 (C5-NH <sub>2</sub> ), ~150 (C3-CH <sub>3</sub> ), ~130 (Ar-C-N), ~125 (Ar-CH), ~115 (Ar-CH), ~90 (C4-H), ~55 (-OCH <sub>3</sub> ), ~12 (-CH <sub>3</sub> )     |
| LC-MS (ESI+)        | m/z: 204.11 [M+H] <sup>+</sup>                                                                                                                                                                      |
| FTIR                | $\nu$ (cm <sup>-1</sup> ): 3400-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), ~1620 (N-H bend), ~1590 (C=N stretch), ~1250 (Asym. C-O-C stretch)                   |

## PART 3: Biological Context and Therapeutic Potential

The true value of PMPA lies in its potential as a scaffold for biologically active agents. Its structure is well-suited for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[16]


## Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Most small molecule kinase inhibitors target the ATP-binding pocket. The pyrazole scaffold is an effective "hinge-binder," forming hydrogen bonds

with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.[1]

For PMPA, the proposed interactions are:

- The pyrazole ring acts as the core hinge-binding motif.
- The C5-amino group can act as a hydrogen bond donor to the hinge region backbone, mimicking the adenine portion of ATP.
- The N1-methoxyphenyl group extends into a hydrophobic pocket, contributing to binding affinity and selectivity.

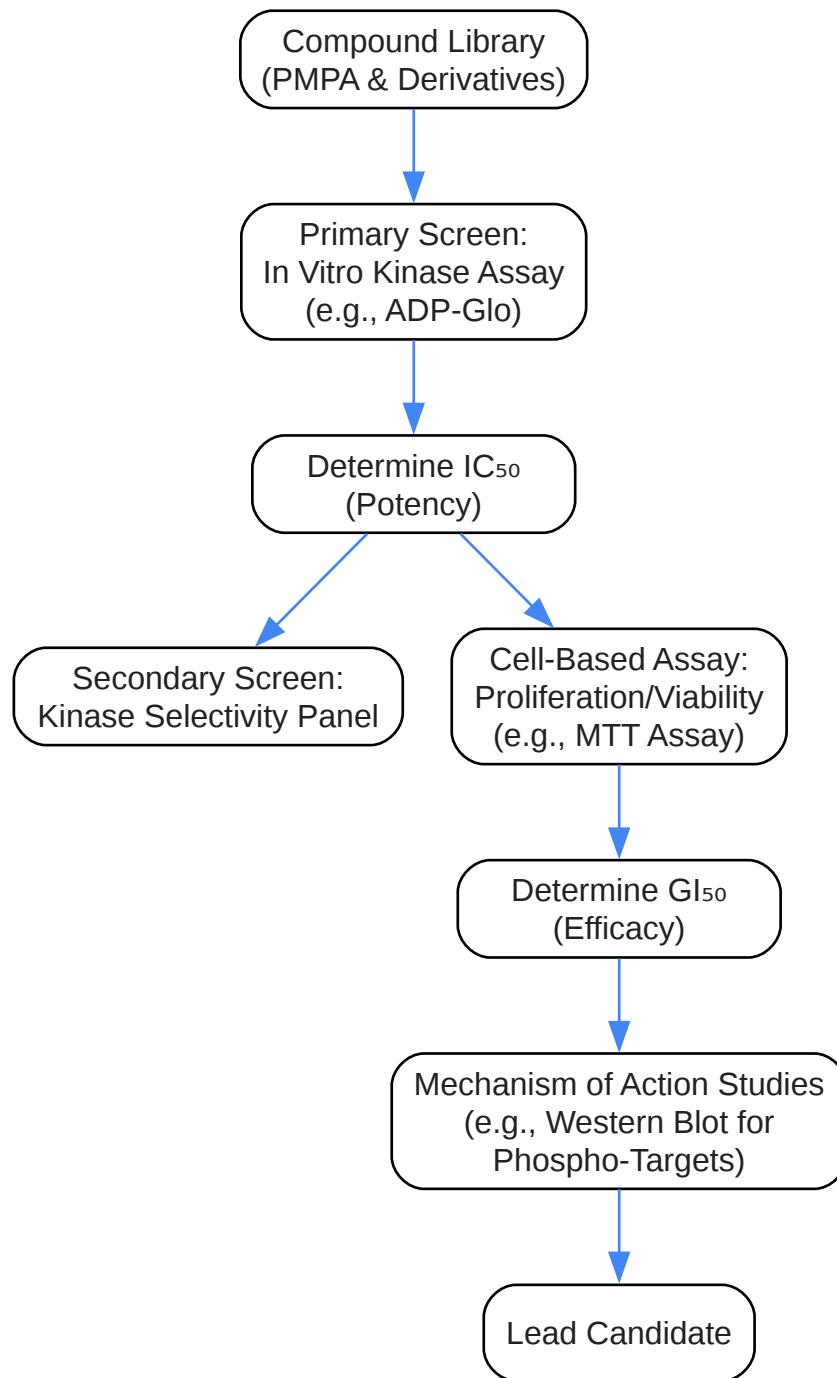


[Click to download full resolution via product page](#)

Caption: PMPA's hypothesized binding mode in a protein kinase active site.

## Potential Therapeutic Applications

- Oncology: Given the success of pyrazole-based kinase inhibitors like Ruxolitinib (JAK1/2) and Encorafenib (BRAF), PMPA is a prime candidate for developing inhibitors of kinases in pathways like MAPK, PI3K/Akt, and cell cycle regulation (CDKs).[1][5][17]
- Inflammatory Diseases: The structural similarity to COX-2 inhibitors like Celecoxib suggests potential anti-inflammatory activity.[8][18] Molecular docking studies of related


aminopyrazoles show favorable interactions with key residues in the COX-2 active site.[8]

- Infectious Diseases: Derivatives of 5-aminopyrazoles have demonstrated both antibacterial and antifungal properties, presenting another avenue for exploration.[19][20]

## PART 4: Protocols for Biological Evaluation

To validate the therapeutic potential of PMPA or its derivatives, a cascade of biological assays is necessary.

### Experimental Workflow: From In Vitro Screening to Cellular Assays



[Click to download full resolution via product page](#)

Caption: A typical screening cascade for evaluating novel kinase inhibitors.

## Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific kinase.

- Reagent Preparation: Prepare assay buffers, the kinase of interest, the corresponding substrate, and ATP at appropriate concentrations (typically at the  $K_m$  for ATP). Prepare a serial dilution of PMPA in DMSO.
- Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound (PMPA) or DMSO (vehicle control).
- Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
- Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to kinase activity.
- Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the  $IC_{50}$  value.

## Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and proliferation of cancer cells.[\[14\]](#)

- Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[\[14\]](#)
- Compound Treatment: Treat the cells with a serial dilution of PMPA (or derivatives) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
- Analysis: Calculate the percentage of viable cells compared to the vehicle control. Plot the results to determine the  $GI_{50}$  (concentration for 50% growth inhibition).

## PART 5: Safety and Handling

While a Safety Data Sheet (SDS) for the hydrochloride salt of PMPA suggests no known hazards under GHS classification, it crucially notes that the toxicological properties have not been thoroughly investigated.<sup>[6]</sup> Therefore, this compound must be treated as a research chemical of unknown toxicity.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

## Conclusion and Future Directions

**1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine** is more than just a chemical compound; it is a strategic starting point for innovation in drug discovery. Its robust and accessible synthesis, combined with the proven therapeutic relevance of the aminopyrazole scaffold, makes it an exceptionally valuable tool for medicinal chemists. The C5-amino group provides a

critical anchor for target engagement, particularly within the ATP-binding site of protein kinases, positioning PMPA as an ideal core for developing targeted therapies in oncology and immunology.

Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of PMPA analogues by modifying the N1-aryl and C3-substituents to optimize potency, selectivity, and pharmacokinetic properties.
- Target Deconvolution: Identifying the specific kinase or protein targets for which PMPA and its derivatives show the highest affinity.
- Computational Modeling: Employing artificial intelligence and machine learning models to predict the activity of virtual PMPA libraries, accelerating the discovery of lead candidates. [\[21\]](#)[\[22\]](#)[\[23\]](#)

By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of this privileged scaffold, paving the way for the next generation of targeted therapeutics.

## References

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
- 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine. Smolecule.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central.
- Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
- Approaches towards the synthesis of 5-aminopyrazoles.
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
- Synthesis of 1-(4-methoxybenzyl)
- Process for the preparation of 3-amino-5-methylpyrazole.
- Safety D
- Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer.
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
- **1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine.**
- Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. PubMed.
- Novel Big Data-Driven Machine Learning Models for Drug Discovery Applic
- Artificial intelligence in drug discovery: applic

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 9. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Artificial intelligence in drug discovery: applications and techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Aminopyrazole Core]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598845#1-4-methoxyphenyl-3-methyl-1h-pyrazol-5-amine-cas-91331-86-1>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)